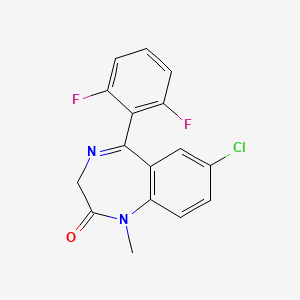

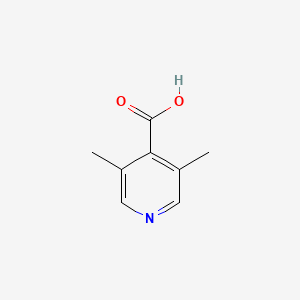

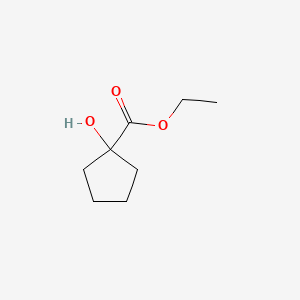

![molecular formula C16H22N4 B1419151 1-ethyl-N-[4-(1H-pyrazol-3-yl)phenyl]piperidin-4-amine CAS No. 1157180-61-4](/img/structure/B1419151.png)

1-ethyl-N-[4-(1H-pyrazol-3-yl)phenyl]piperidin-4-amine

Overview

Description

This compound is a colorless to yellow viscous liquid or lump or semi-solid . It has been used in various chemical reactions and studies .

Molecular Structure Analysis

The molecular structure of this compound has been analyzed using various techniques such as NMR spectroscopy and mass spectrometry . UV-Vis spectrometry studies have also been conducted .Chemical Reactions Analysis

This compound has been involved in various chemical reactions . For example, it has been used in the synthesis of urea linked alkyl side chain compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a boiling point of 799.1±60.0 °C, a density of 1.40±0.1 g/cm3, and a pKa of 14.33±0.10 . It is insoluble in water but soluble in DMSO .Scientific Research Applications

-

Synthesis and Therapeutic Potential of Imidazole Containing Compounds

- Application: Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties. It has become an important synthon in the development of new drugs .

- Method: The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

- Results: There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .

-

Catalytic Protodeboronation of Pinacol Boronic Esters

- Application: Pinacol boronic esters are highly valuable building blocks in organic synthesis .

- Method: This study reports catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .

- Results: Paired with a Matteson–CH 2 –homologation, this protocol allows for formal anti-Markovnikov alkene hydromethylation .

-

Antileishmanial and Antimalarial Evaluation

- Application: A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a compound .

- Method: The study involved a molecular simulation .

- Results: The compound showed desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy (− 9.8 kcal/mol) .

-

Design, Synthesis and Insecticidal Activities of N-(4-cyano-1-phenyl-1H …

-

Synthesis and Antimicrobial Activity of Novel Ethyl 1- (N-substituted)-5-phenyl-1H-pyrazole-4-carboxylate Derivatives

- Application: A novel series of Pyrazole derivatives were synthesized by condensing ethyl-3- (dimethylamino)-2- (phenylcarbonyl)prop-2-enoate with different aromatic and aliphatic hydrazines .

- Method: These newly synthesized compounds were characterized by NMR, mass spectral, IR spectral studies as well as by C, H, and N analyses .

- Results: Among the screened samples, some compounds showed excellent antibacterial activity against all the tested bacterial strains as compared to the standard drug Ceftriaxone .

Safety And Hazards

Future Directions

properties

IUPAC Name |

1-ethyl-N-[4-(1H-pyrazol-5-yl)phenyl]piperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4/c1-2-20-11-8-15(9-12-20)18-14-5-3-13(4-6-14)16-7-10-17-19-16/h3-7,10,15,18H,2,8-9,11-12H2,1H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIIYLCYLSFAOKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(CC1)NC2=CC=C(C=C2)C3=CC=NN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-ethyl-N-[4-(1H-pyrazol-3-yl)phenyl]piperidin-4-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

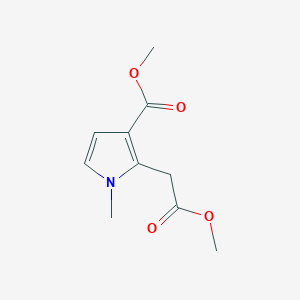

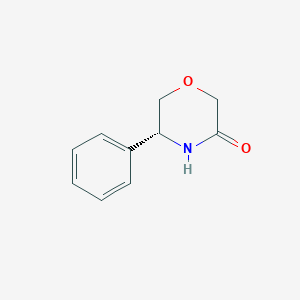

![{2-[2-(3-Methylbutoxy)phenyl]ethyl}amine hydrochloride](/img/structure/B1419069.png)

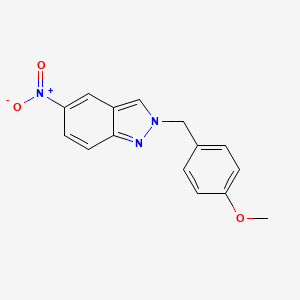

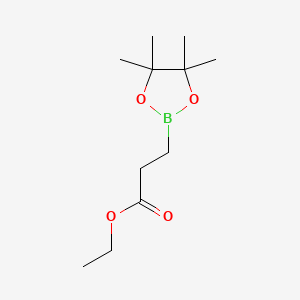

![[3-Methoxy-4-(3-methylbutoxy)benzyl]amine hydrochloride](/img/structure/B1419075.png)

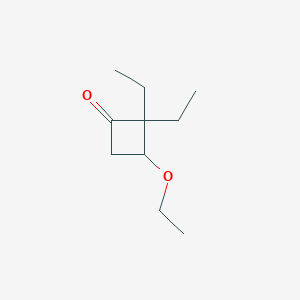

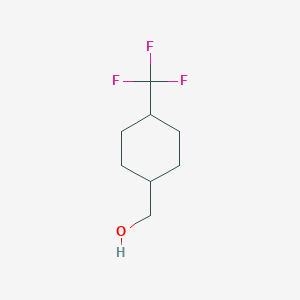

![4-[(Methylamino)methyl]cyclohexan-1-amine](/img/structure/B1419079.png)

![5-[(1,3-Dioxan-5-ylmethyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B1419088.png)